Kaempferol Tri-O-methoxymethyl Ether

Description

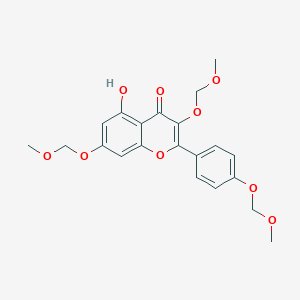

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJTZHMJMFNAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464247 | |

| Record name | AGN-PC-00816I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-66-7 | |

| Record name | AGN-PC-00816I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical and Spectroscopic Characterization in Research Settings

Advanced Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of Kaempferol (B1673270) Tri-O-methoxymethyl Ether, like its parent compound and other flavonoid derivatives, heavily relies on high-performance liquid chromatography (HPLC). While specific methods for this particular ether are not extensively published, established methods for kaempferol and its glycosides provide a strong basis for its analysis.

Typically, reversed-phase HPLC is the method of choice. A C18 column is commonly used as the stationary phase, offering a nonpolar environment for the separation of moderately polar compounds like flavonoid ethers. The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. To improve peak shape and resolution, a small percentage of an acid, like formic acid or phosphoric acid, is often added to the aqueous phase. inhort.pl

Detection is most commonly achieved using a photodiode array (PDA) or UV-Vis detector. The chromophoric nature of the flavonoid backbone allows for sensitive detection at specific wavelengths, typically in the range of 254 nm and 370 nm. inhort.pl The purity of Kaempferol Tri-O-methoxymethyl Ether can be assessed by the symmetry of its chromatographic peak and the absence of other peaks at relevant wavelengths.

Table 1: Illustrative HPLC Parameters for Flavonoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a lower to a higher concentration of mobile phase B |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 254 nm and 370 nm |

| Column Temperature | 25-30 °C |

This table represents typical starting conditions for method development for flavonoids and would require optimization for this compound.

Application of Modern Spectroscopic Methods for Structural Elucidation

The definitive identification of this compound requires the use of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the flavonoid skeleton, as well as distinct signals for the methoxymethyl (MOM) protecting groups. The aromatic protons would appear in the downfield region (typically δ 6.0-8.0 ppm). The MOM groups would exhibit two characteristic signals: a singlet for the methyl protons (–OCH₃) around δ 3.5 ppm and a singlet for the methylene (B1212753) protons (–OCH₂O–) around δ 5.2 ppm. The integration of these signals would confirm the presence of three MOM groups.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. It would display signals for the carbonyl carbon (C-4) of the chromen-4-one ring (around δ 176 ppm), the aromatic carbons, and the carbons of the three methoxymethyl groups. The methyl carbons of the MOM groups would resonate around δ 56 ppm, and the methylene carbons would appear around δ 95 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₂₁H₂₂O₉), the expected molecular weight is 418.39 g/mol . nih.gov Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

In positive ion mode, the mass spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 419. The fragmentation pattern in MS/MS experiments would involve the characteristic loss of the methoxymethyl groups (loss of 45 Da for CH₃OCH₂).

Method Development and Validation for Analysis of this compound in Complex Matrices

The analysis of this compound in complex matrices, such as during its synthesis or in biological samples for research purposes, requires the development and validation of a robust analytical method. Method validation ensures that the analytical procedure is suitable for its intended purpose. mdpi.com

Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include: mdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the analyte peak from other potential impurities or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards and is typically demonstrated by a high correlation coefficient (R² > 0.99) for the calibration curve. inhort.pl

Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Developing a validated method for this compound would likely involve optimizing the HPLC conditions described in section 3.1 and then systematically evaluating these performance characteristics.

Role as a Reference Standard and Impurity in Kaempferol Research

This compound is commercially available as a reference standard. lgcstandards.com In this capacity, it serves as a well-characterized material against which unknown samples can be compared for identification and quantification. Its availability with a certificate of analysis, which may include purity data from chromatographic and spectroscopic analyses, is crucial for its use in quality control and regulatory applications. clearsynth.com

Furthermore, in the context of the synthesis of kaempferol derivatives, this compound can be considered a key intermediate. In the analysis of the final deprotected kaempferol product, any remaining this compound would be considered an impurity. Therefore, a validated analytical method is essential to detect and quantify its presence to ensure the purity of the final active compound. clearsynth.com

Mechanistic Investigations of Biological Activity: in Vitro Research Perspectives

Elucidation of Molecular Interaction Profiles of Kaempferol (B1673270) Tri-O-methoxymethyl Ether

The molecular interactions of a compound are foundational to its biological effects. For Kaempferol Tri-O-methoxymethyl Ether, it is hypothesized that its interaction profile is largely dictated by its nature as a prodrug, where its activity is contingent upon the release of the parent flavonoid, kaempferol.

Direct binding studies for this compound with specific biomolecular targets have not been reported in the scientific literature. The introduction of three methoxymethyl (MOM) ether groups at the hydroxyl positions of kaempferol would significantly alter its electronic and steric properties. These hydroxyl groups are critical for forming hydrogen bonds, which are key interactions for the binding of flavonoids to protein targets.

In contrast, the parent compound, kaempferol, has been the subject of numerous in silico molecular docking studies to predict its binding affinity to various protein targets. For example, docking studies have investigated kaempferol's interactions with kinases involved in cancer and inflammation, such as p38α and ERK1, suggesting a high interacting ability. nih.gov Other studies have explored its binding to the spike receptor protein of SARS-CoV-2. researchgate.net These interactions are typically stabilized by hydrogen bonds involving kaempferol's hydroxyl groups. The masking of these groups in this compound would likely prevent or significantly weaken these direct binding interactions, reinforcing the hypothesis that it must be metabolized to kaempferol to exert specific biological effects.

While direct studies on this compound are absent, the parent compound, kaempferol, is a well-documented modulator of several key cellular signaling pathways implicated in health and disease. The activity of the ether derivative is conceptually linked to its ability to be hydrolyzed to kaempferol, which can then engage these pathways.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer. nih.gov Flavonoids, including kaempferol, are known to inhibit this pathway, contributing to their anticancer potential. nih.govresearchgate.netnih.gov Kaempferol has been shown to affect various nodes within this pathway, ultimately influencing cancer cell growth and survival. nih.govresearchgate.net

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response. nih.gov Under normal conditions, the NF-κB dimer is held inactive in the cytoplasm by an inhibitor protein (IκB). nih.gov Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to enter the nucleus and activate pro-inflammatory gene expression. nih.govnih.gov Kaempferol has demonstrated anti-inflammatory activity by inhibiting NF-κB activation. nih.govnih.gov It can suppress the degradation of IκB, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory effects. nih.gov

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. nih.govmdpi.com Upon activation by oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes. nih.govnih.gov Kaempferol has been shown to activate the Nrf2 pathway. For instance, in lung and liver cells, kaempferol pretreatment led to the translocation of Nrf2 to the nucleus and increased the expression of downstream antioxidant enzymes like SOD and catalase, protecting cells from oxidative damage. nih.gov This activation is a key mechanism for its cytoprotective effects. nih.govscirp.org

Since the hydroxyl groups of kaempferol are essential for these interactions, this compound would likely be inactive as a direct modulator of these pathways. Its role would be to serve as a carrier molecule that, upon cleavage of the ether linkages, releases kaempferol to engage with these signaling cascades.

Table 1: Conceptual Modulation of Signaling Pathways by Kaempferol (as the active metabolite of its Tri-O-methoxymethyl Ether)

| Pathway | Role of Pathway | Documented Effect of Parent Kaempferol | Key In Vitro Findings |

|---|---|---|---|

| PI3K/Akt | Regulates cell survival, proliferation, metabolism. nih.gov | Inhibition | Reverses drug resistance in cancer models by modulating PI3K/Akt signaling. nih.gov |

| NF-κB | Mediates inflammatory response, pro-inflammatory gene expression. nih.gov | Inhibition | Attenuates cytokine-induced expression of adhesion molecules and pro-inflammatory enzymes by blocking NF-κB activation. nih.gov |

| Nrf2 | Regulates antioxidant and cytoprotective gene expression. nih.gov | Activation | Promotes Nrf2 nuclear translocation, increasing the expression of antioxidant enzymes (e.g., SOD, catalase) and protecting against oxidative stress. nih.gov |

Comparative Analysis of Biological Activities Among Kaempferol O-Methoxymethyl Ethers and Parent Kaempferol In Vitro

A comparative analysis highlights the profound impact of chemical modification on biological activity. Substituting the polar hydroxyl groups of kaempferol with non-polar methoxymethyl ether groups is expected to significantly alter its physicochemical properties and, consequently, its in vitro behavior.

The degree and position of methoxymethylation on the flavonoid scaffold are critical determinants of biological activity. While no studies have systematically compared mono-, di-, and tri-O-methoxymethylated kaempferol, principles from flavonoid chemistry provide a strong basis for prediction.

Lipophilicity and Bioavailability: O-methylation and similar modifications like methoxymethylation increase the lipophilicity of flavonoids. mdpi.com This enhanced lipid solubility can improve passive diffusion across cell membranes, potentially increasing intracellular concentrations compared to the more polar parent kaempferol. nih.gov The degree of methoxymethylation would be expected to correlate with increased lipophilicity.

Structure-activity relationship (SAR) studies of flavonoids consistently identify the hydroxyl groups as essential for many of their biological activities, particularly antioxidant effects. researchgate.netnih.govnih.gov

Key structural features of flavonoids for antioxidant activity include:

The catechol (ortho-dihydroxy) group in the B-ring.

The 2,3-double bond in conjugation with a 4-oxo function in the C-ring.

The presence of hydroxyl groups at positions 3 and 5. nih.govnih.gov

Kaempferol has a high antioxidant activity, which is attributed to the presence of the 2,3-double bond and the 3-hydroxyl group, even without a catechol B-ring. nih.gov The substitution of these hydroxyls with methoxymethyl groups in this compound would block these key functional sites. This would drastically reduce or eliminate its ability to directly scavenge free radicals. Therefore, from an SAR perspective, the methoxymethylated derivative would be considered inactive as a direct antioxidant. Its observed antioxidant effect in a cellular model would be entirely dependent on its conversion back to kaempferol. researchgate.net The primary role of methoxymethylation in this context is not to enhance intrinsic activity but to modify physicochemical properties like solubility and membrane permeability. mdpi.com

Table 2: Conceptual Structure-Activity Relationship (SAR) Comparison

| Feature | Parent Kaempferol | This compound | Implication for In Vitro Activity |

|---|---|---|---|

| Free Hydroxyl Groups | Present (Positions 3, 5, 7, 4') | Absent (Masked by MOM groups) | Loss of direct hydrogen bonding with targets and direct antioxidant activity. nih.govnih.gov |

| Direct Antioxidant Activity | High | Negligible to None | Activity is dependent on the cleavage of ether bonds to regenerate free hydroxyls. |

| Lipophilicity | Moderate | High | Potentially enhanced cell membrane permeability. mdpi.com |

| Primary Mode of Action | Direct interaction with targets | Prodrug (releases kaempferol) | The ether's activity profile should mirror kaempferol's, but its potency will be modulated by the rate of conversion. |

Conceptual Role as a Prodrug in Biological Systems

The most plausible biological role for this compound is that of a prodrug. Prodrugs are inactive or less active molecules that are converted into an active drug in vivo through enzymatic or chemical reactions. This strategy is often employed to overcome poor physicochemical or pharmacokinetic properties of a parent drug, such as low solubility or poor membrane permeability. nih.gov

Phenolic compounds like kaempferol are often rapidly metabolized (conjugated) in the body, which can limit their bioavailability. nih.gov Converting the phenolic hydroxyl groups to ethers is a common prodrug strategy. Methoxymethyl ethers, specifically, are well-known in organic synthesis as protecting groups for hydroxyl functions that can be cleaved under specific (often acidic) conditions. In a biological context, these ether linkages can be hydrolyzed by cellular enzymes to release the parent phenol.

In Vitro Metabolic Stability and Potential for Demethoxymethylation

No research data is available on the metabolic stability of this compound in in vitro systems, such as liver microsomes or other cellular models. Consequently, there is no scientific information regarding its potential to undergo demethoxymethylation to yield its parent compound, kaempferol, or other metabolites under biological conditions.

Generation of Bioactive Metabolites from Ether Precursors in Cell-Based Assays

There are no published studies that have investigated the conversion of this compound into bioactive metabolites within cell-based assays. As a result, there is no data to report on the potential biological activities of any metabolites that may be generated from this specific ether precursor.

Computational and Theoretical Approaches to Understand Kaempferol Tri O Methoxymethyl Ether

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools in computational drug discovery, providing insights into how a ligand, such as Kaempferol (B1673270) Tri-O-methoxymethyl Ether, might bind to a protein target. These simulations are crucial for predicting the affinity and specificity of the interaction, which are key determinants of a compound's biological activity.

The process begins with the generation of a three-dimensional model of Kaempferol Tri-O-methoxymethyl Ether. This model would then be docked into the binding sites of various clinically relevant proteins. For instance, based on studies of the parent compound, kaempferol, potential targets could include protein kinases, enzymes involved in inflammatory pathways, and proteins related to metabolic disorders. nih.gov

Molecular docking studies on kaempferol and its derivatives have revealed key binding interactions. For example, kaempferol has been shown to dock effectively with targets like the protein kinase B (AKT1) and the main protease (3CLpro) of viruses. nih.govnih.gov These studies often highlight the importance of hydroxyl groups in forming hydrogen bonds with amino acid residues in the protein's active site. In the case of this compound, the replacement of the hydroxyl protons with methoxymethyl groups would significantly alter its hydrogen bonding capacity. However, the ether oxygen atoms could still act as hydrogen bond acceptors.

The binding affinity, often expressed as a docking score or binding energy, is a key output of these simulations. While no direct studies exist for this compound, we can hypothesize its potential interactions based on related compounds.

Table 1: Illustrative Molecular Docking Data for Kaempferol with Various Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| AKT1 | 4EJN | -7.39 | Specific residues in the binding pocket |

| PTGS2 | 5IKQ | -7.56 | Key residues within the active site |

| MMP9 | 4XCT | -10.10 | Amino acids at the catalytic domain |

| EGFR | 2GS6 | -5.76 | Residues in the kinase domain |

This table is illustrative and based on data for kaempferol. The binding energies for this compound would differ due to its distinct chemical structure.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of a molecule. For this compound, these calculations would be invaluable for several reasons.

Firstly, conformational analysis would reveal the most stable three-dimensional arrangement of the molecule. The flexibility of the methoxymethyl ether groups would allow for a range of possible conformations, and quantum chemical calculations can identify the lowest energy (and thus most probable) conformers. This information is critical for accurate molecular docking simulations, as the ligand's conformation upon binding is a key factor in the interaction.

Secondly, these calculations can predict the molecule's reactivity. By mapping the electron density distribution, one can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This allows for the prediction of how this compound might be metabolized or how it might interact with its biological targets on a chemical level. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to estimate the molecule's susceptibility to oxidation or reduction.

In Silico Prediction of Structure-Activity Relationships for Flavonoid Ethers

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. In silico SAR approaches for flavonoid ethers would involve building a predictive model based on a dataset of known flavonoid ethers and their activities.

While a specific SAR model for this compound is not available due to its novelty, general principles for flavonoid ethers can be applied. The etherification of the hydroxyl groups in kaempferol is known to significantly impact its properties. For instance, methylation of the hydroxyl groups can increase the lipophilicity of the flavonoid, which may enhance its ability to cross cell membranes. The introduction of the larger methoxymethyl groups would be expected to have an even more pronounced effect on its physicochemical properties.

In silico SAR models often use molecular descriptors, which are numerical representations of a molecule's properties. These can include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). By correlating these descriptors with the biological activities of a series of flavonoid ethers, a predictive model can be developed. This model could then be used to estimate the potential activity of this compound.

Advanced Research Applications and Methodological Considerations

Utilization in the Synthesis of More Complex Flavonoid Analogues and Natural Products

The strategic use of protecting groups is fundamental in the chemical synthesis of complex natural products and their analogues. A compound such as Kaempferol (B1673270) Tri-O-methoxymethyl Ether represents a key intermediate, enabling chemists to build upon the basic flavonoid scaffold. The parent compound, kaempferol, is a flavonoid known for its anti-inflammatory, antioxidant, and anticancer properties. nih.gov However, to enhance its efficacy or to study structure-activity relationships, novel analogues are often synthesized.

The synthesis of complex derivatives, such as acylated flavonol glycosides, demonstrates this principle. For instance, the synthesis of Kaempferol 3-O-[2'',3''- and 2'',4''-di-O-(E)-p-coumaroyl]-α-L-rhamnopyranosides, which have shown potent activity against methicillin-resistant Staphylococcus aureus, required selective chemical manipulations. researchgate.net In such a synthesis, an intermediate with protected hydroxyl groups, like a Tri-O-methoxymethyl ether, would be invaluable. By protecting the reactive hydroxyl groups on the kaempferol core, chemists can selectively introduce other functional groups, such as the acylated rhamnopyranoside moiety, without unwanted side reactions. researchgate.net Following the successful addition of the desired group, the methoxymethyl ethers can be removed under specific conditions to yield the final, biologically active compound. This approach allows for the creation of a diverse library of flavonoid analogues that can be screened for enhanced biological activity.

The general biosynthetic pathway of kaempferol involves several enzymatic steps, starting from the condensation of cinnamoyl-CoA and malonyl-CoA to form naringenin-chalcone, which then undergoes isomerization and hydroxylation to yield dihydrokaempferol. nih.gov Chemical synthesis, however, provides the flexibility to create structures not found in nature, and protected intermediates are central to this process.

Development of Advanced In Vitro Models for Biological Evaluation

Once novel flavonoid analogues are synthesized, their biological effects must be evaluated using sophisticated in vitro models. Research on kaempferol and its derivatives has employed a variety of cell-based assays to elucidate their mechanisms of action. nih.gov These same models would be applicable for testing new compounds derived from a precursor like Kaempferol Tri-O-methoxymethyl Ether.

For anticancer research, a wide range of human cancer cell lines are utilized. For example, the MDA-MB-468 breast cancer cell line has been used to study the pro-apoptotic effects of kaempferol formulations. biointerfaceresearch.com Similarly, liver cancer (HepG2) cells have been used to demonstrate the ability of kaempferol derivatives to induce cell cycle arrest and oxidative stress-mediated apoptosis. mnba-journal.com In vitro studies have shown that kaempferol can modulate various signaling pathways involved in cancer, including those related to apoptosis, angiogenesis, and cell proliferation. nih.govmnba-journal.com

Advanced in vitro models also extend to other therapeutic areas. To study anti-inflammatory effects, models often involve stimulating cells like macrophages or T-cells with inflammatory agents (e.g., lipopolysaccharide) and then measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). nih.govresearchgate.net For neuroprotective studies, neuronal cell lines like SH-SY5Y are used in models of neurotoxicity to assess the protective effects of these compounds. eurekaselect.com

The table below summarizes some of the in vitro models used for evaluating kaempferol derivatives, which would be relevant for testing newly synthesized analogues.

| Cell Line | Disease Model | Key Findings for Kaempferol/Derivatives |

| MDA-MB-468 | Breast Cancer | Enhanced paclitaxel-dependent apoptosis |

| HepG2 | Liver Cancer | Induced cell cycle arrest and apoptosis |

| H9c2 | Cardiac Injury | Inhibition of inflammatory response via TLR4/MyD88/NF-κB pathway |

| SH-SY5Y | Parkinson's Disease | Prevention of tyrosine hydroxylase loss |

This table is generated based on data from sources biointerfaceresearch.commnba-journal.comresearchgate.neteurekaselect.com.

Strategies for Enhancing Research Efficacy in Cell-Based Systems (e.g., nanoparticle formulations for related kaempferol derivatives)

A significant challenge in the preclinical evaluation of kaempferol and many of its synthetic analogues is their low aqueous solubility and, consequently, poor bioavailability in cell culture media. eurekaselect.commnba-journal.com This can lead to inaccurate assessments of their biological activity. To overcome this limitation, various formulation strategies have been developed, with a particular focus on nanotechnology.

Nanoparticle-based drug delivery systems can enhance the solubility, stability, and cellular uptake of hydrophobic compounds like flavonoids. biointerfaceresearch.comnih.gov These strategies are crucial for obtaining reliable and reproducible data in cell-based systems and would be essential for evaluating novel analogues synthesized from a this compound intermediate.

Several types of nanoformulations have been explored for kaempferol and its derivatives:

Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate hydrophobic drugs. Kaempferol-loaded NLCs, with particle sizes around 80 nm, have been shown to enhance cytotoxicity and apoptosis in breast cancer cells. biointerfaceresearch.com

Polymeric Nanoparticles: Polymers such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS) and Kollicoat® MAE 30 DP have been used to encapsulate kaempferol. nih.gov These nanoparticles have demonstrated superior protective effects in models of liver injury compared to the free compound, partly by improving its delivery and modulating inflammatory pathways like NF-κB and Nrf2. nih.gov

Metal Nanoparticles: Silver nanoparticles (AgNPs) coated with kaempferol have shown significant anticancer effects on liver cancer cells. mnba-journal.com

These nanoformulations improve the dispersion of the compound in aqueous cell culture media, leading to more consistent exposure of the cells to the test agent and thus enhancing the efficacy and reliability of the research.

The table below details various nanoparticle formulations developed for kaempferol, highlighting their composition and observed effects in research settings.

| Nanoparticle Type | Core Components | Application/Model | Key Enhancement |

| Nanostructured Lipid Carriers (NLCs) | Lipids (e.g., solid and liquid lipids) | Breast Cancer (MDA-MB-468 cells) | Increased apoptosis, sensitization to paclitaxel |

| Polymeric Nanoparticles | HPMC-AS, Kollicoat MAE 30 DP | Hepatocellular Carcinoma | Enhanced hepatoprotective and antioxidant effects |

| Silver Nanoparticles (AgNPs) | Silver, Kaempferol | Liver Cancer (HepG2 cells) | Induced oxidative stress-mediated apoptosis |

| Chitosan Nanoparticles | Chitosan | Anti-quorum sensing | Improved anti-quorum sensing activity |

This table is generated based on data from sources biointerfaceresearch.commnba-journal.comnih.gov.

Emerging Research Avenues and Unaddressed Scientific Questions

Identification of Novel Biological Targets and Mechanisms for Methoxymethylated Flavonoids

The introduction of methoxymethyl ether groups to the flavonoid scaffold can significantly influence their interaction with biological targets. While kaempferol (B1673270) itself is known to interact with a variety of proteins, the etherification of its hydroxyl groups can modulate this activity and potentially lead to the discovery of novel targets.

Research into methylated flavonoids, a closely related class, has shown that methylation can enhance the entry of flavonoids into cells and protect them from degradation. mdpi.com This improved bioavailability and metabolic stability can lead to altered biological activity. mdpi.comdoaj.org For instance, methylation has been shown to enhance the anticancer, antiviral, and anti-inflammatory effects of flavonoids. mdpi.com It is hypothesized that the three methoxymethyl ether groups in Kaempferol Tri-O-methoxymethyl Ether could similarly enhance its ability to cross cellular membranes and interact with intracellular targets that are inaccessible to the parent compound.

Preliminary in silico studies on various flavonoid derivatives suggest that modifications to the hydroxyl groups can significantly alter their binding affinity to various cancer targets. bohrium.comresearchgate.net For example, molecular docking studies have shown that flavonoids can interact with key enzymes and receptors involved in cancer progression, and modifications to their structure can improve these interactions. mdpi.combohrium.comresearchgate.netbohrium.com The methoxymethyl ether groups, with their specific steric and electronic properties, may direct the molecule to new binding pockets on known targets or even to entirely new protein targets that have not been previously associated with flavonoid activity.

Unaddressed questions in this area include:

What are the specific protein targets of this compound?

How does the presence of three methoxymethyl ether groups alter the binding affinity and mode of interaction with these targets compared to kaempferol?

Does this derivative exhibit novel mechanisms of action, such as the modulation of different signaling pathways or gene expression profiles?

Could the methoxymethylated form overcome mechanisms of drug resistance observed with parent flavonoids?

Future research will likely involve a combination of computational predictions and experimental validations, including pull-down assays with the synthesized compound to identify binding partners and comprehensive cellular and in vivo studies to elucidate its mechanisms of action.

Exploration of Unconventional Synthetic Pathways for Kaempferol Ether Derivatives

The synthesis of poly-etherified flavonoids like this compound presents unique challenges and opportunities for synthetic chemists. While traditional methods for flavonoid etherification exist, the focus is shifting towards more efficient, regioselective, and environmentally friendly "green" approaches.

Standard synthesis of flavonoid ethers often involves the Williamson ether synthesis. nih.gov More advanced methods for creating ether linkages in flavonoids include the use of allenes and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govwikipedia.orgorientjchem.orgumc.edu.dz The methoxymethyl (MOM) group is a well-known protecting group in organic synthesis, typically introduced using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. wikipedia.orgyoutube.comepfl.ch The synthesis of this compound would likely involve the reaction of kaempferol with a suitable methoxymethylating agent under controlled conditions to achieve etherification at the desired hydroxyl groups.

However, the pursuit of "unconventional" synthetic pathways is driven by the need for greater control and efficiency. Some potential avenues for exploration include:

Enzymatic Synthesis: Utilizing enzymes to catalyze the regioselective methoxymethylation of kaempferol could offer a green and highly specific synthetic route.

Flow Chemistry: Continuous flow reactors could enable precise control over reaction parameters, potentially improving yields and reducing reaction times for the multi-step etherification process.

Photocatalysis: The use of light-driven catalysts could provide novel and milder conditions for the formation of ether bonds, avoiding harsh reagents.

Late-Stage Functionalization: Developing methods to introduce the methoxymethyl ether groups at a late stage in the synthesis of more complex kaempferol-based scaffolds would provide rapid access to a library of derivatives for biological screening. nih.gov

A significant challenge lies in achieving selective etherification of the different hydroxyl groups on the kaempferol molecule, which have varying reactivities. Research into the relative reactivity of these hydroxyls and the development of orthogonal protection-deprotection strategies will be crucial for the controlled synthesis of specific isomers of this compound.

Future Directions in Computational Drug Design and SAR for this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a "rational" approach to designing and optimizing therapeutic agents. epfl.chresearchgate.net For a novel compound like this compound, in silico methods will be instrumental in predicting its properties and guiding its development.

Future directions in the computational design and analysis of this compound include:

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. mdpi.combohrium.comnih.gov This will be crucial for assessing its drug-likeness and identifying potential liabilities early in the development process. The addition of three ether groups is expected to increase lipophilicity, which could enhance membrane permeability but may also affect solubility and metabolic stability.

Molecular Docking and Dynamics Simulations: Advanced molecular docking studies can predict the binding modes of this compound with a wide range of biological targets. mdpi.combohrium.comresearchgate.netbohrium.comnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing a more dynamic and realistic picture of the binding event. mdpi.comresearchgate.netbohrium.com These studies can help prioritize which biological pathways to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR) Studies: As more poly-etherified kaempferol derivatives are synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. researchgate.net This will enable the rational design of new derivatives with improved potency and selectivity. For instance, QSAR could help determine the optimal number and position of methoxymethyl ether groups for a particular therapeutic effect.

Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of this compound and related compounds, pharmacophore models can be generated. bohrium.com These models can then be used to screen virtual libraries for other compounds with similar activity profiles, potentially leading to the discovery of new chemical scaffolds with therapeutic potential.

A key unaddressed question is how the conformational flexibility introduced by the three methoxymethyl ether groups will impact the molecule's interaction with target proteins. Computational studies that accurately model this flexibility will be essential for obtaining reliable predictions. The integration of artificial intelligence and machine learning into these computational workflows is also a promising future direction that could accelerate the discovery and optimization of novel flavonoid-based drugs. epfl.ch

Q & A

Q. What synthetic strategies are used to prepare Kaempferol Tri-O-methoxymethyl Ether derivatives, and how is regioselectivity achieved?

Regioselective methylation of kaempferol involves protecting specific hydroxyl groups and optimizing reaction conditions. For example, partial ethylation with dimethyl sulfate and anhydrous potassium carbonate in acetone selectively methylates the 8-position while leaving the 5-hydroxyl group unprotected . Glycosylation steps, such as the Koenigs-Knorr reaction, can further modify the structure by introducing sugar moieties at positions like 3 and 7 . Critical parameters include pH, solvent polarity, and stoichiometric control to minimize side products (e.g., mono- or tri-benzylated derivatives) .

Q. Which analytical methods are recommended for structural elucidation and purity assessment of this compound?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for purity validation and sugar moiety identification after hydrolysis . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while UV-Vis spectroscopy aids in detecting flavonoid chromophores. Co-chromatography with authentic standards and spectral matching are essential for cross-validation .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

Minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus and Escherichia coli are common. For example, Kaempferol-7,4'-dimethyl ether exhibits MICs of 200 µg/mL and 225 µg/mL against these bacteria, respectively. Assays typically use broth dilution methods under standardized conditions (e.g., CLSI guidelines), with cytotoxicity controls (e.g., LC50 values) to rule out non-specific toxicity .

Advanced Research Questions

Q. How do methylation patterns influence the inhibitory potency of Kaempferol derivatives against PTP1B, and what structural insights explain these differences?

Methylation at positions 7 and 4' enhances PTP1B inhibition. Kaempferol-7,4'-dimethyl ether shows an IC50 of 16.92 µM, likely due to increased lipophilicity and better enzyme active-site binding. Comparative studies with unmethylated kaempferol (lower activity) suggest that methoxy groups reduce steric hindrance and stabilize hydrophobic interactions . Structure-activity relationship (SAR) models can further predict optimal substitution patterns .

Q. How can researchers resolve discrepancies in antioxidant activity reported for this compound across studies?

Variability in antioxidant activity (e.g., Kaempferol-7,4'-dimethyl ether being less active than Zingiber officinale extracts) may arise from differences in extraction methods, plant sources, or assay conditions (e.g., DPPH vs. ABTS assays). Standardizing protocols, reporting exact oxidation potentials, and comparing molar activity rather than crude extract efficacy can mitigate these discrepancies .

Q. What molecular mechanisms underlie the anti-seizure effects of methylated kaempferol derivatives?

In zebrafish models, methylated flavonoids like kaempferide (4'-O-methyl kaempferol) reduce pentylenetetrazole (PTZ)-induced seizures by modulating GABAergic signaling or sodium channel inactivation. Behavioral assays (e.g., actinteg analysis) and transcriptomic profiling are used to identify pathways such as NF-κB or MAPK, which are implicated in neuroinflammation and seizure propagation .

Data Interpretation & Methodological Challenges

Q. How should researchers address contradictory data on the cytotoxicity of this compound in cancer cell lines?

Discrepancies in cytotoxic IC50 values (e.g., selective activity against certain cell lines) may reflect variations in cell culture conditions, assay endpoints (e.g., MTT vs. apoptosis markers), or metabolic differences between cell types. Normalizing data to positive controls (e.g., doxorubicin) and validating results across multiple cell lines (e.g., MCF-7, HepG2) improve reproducibility .

Q. What strategies optimize the isolation of this compound from complex plant matrices?

Sequential solvent extraction (e.g., ether → ethyl acetate) followed by column chromatography using silica gel or Sephadex LH-20 effectively isolates target compounds. For example, ethyl acetate extracts of Astragalus species yield kaempferol glycosides, while ether extracts favor aglycones. Advanced techniques like HPLC-DAD-MS/MS can further resolve co-eluting compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.